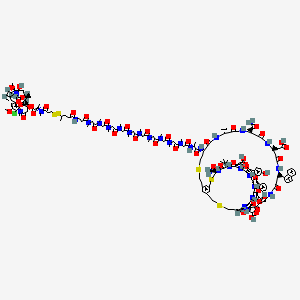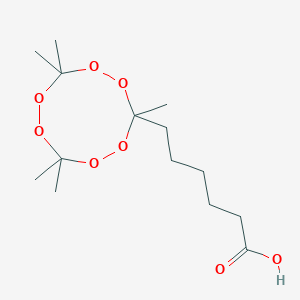
Kadsurin A analogue-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Kadsurin A analogue-1: is a lignan compound that can be extracted from the plant Piper argyrophylum . Lignans are a group of chemical compounds found in plants, known for their diverse biological activities. This compound has a molecular formula of C₂₀H₂₀O₅ and a molecular weight of 340.37 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Kadsurin A analogue-1 is typically extracted from the plant Piper argyrophylum The extraction process involves the use of organic solvents to isolate the lignan compound from the plant material
Industrial Production Methods: The industrial production of this compound would likely involve large-scale extraction processes using organic solvents, followed by purification steps such as chromatography to isolate the pure compound .
Analyse Chemischer Reaktionen
Types of Reactions: Kadsurin A analogue-1 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction Reagents: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may result in the formation of ketones or carboxylic acids, while reduction may yield alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: Kadsurin A analogue-1 is used in chemical research to study the properties and reactions of lignan compounds. It serves as a model compound for understanding the behavior of similar lignans in various chemical reactions .
Biology: In biological research, this compound is studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties .
Medicine: It is being investigated for its potential use in the treatment of various diseases, including cancer and inflammatory disorders .
Industry: In the industrial sector, this compound may be used in the development of new pharmaceuticals and nutraceuticals due to its bioactive properties .
Wirkmechanismus
The mechanism of action of Kadsurin A analogue-1 involves its interaction with various molecular targets and pathways in the body. It is believed to exert its effects through the modulation of signaling pathways involved in inflammation, oxidative stress, and cell proliferation . The specific molecular targets and pathways involved are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Kadsurin A: Another lignan compound isolated from the same plant, Piper argyrophylum.
Kadsutherin E-H: Lignans isolated from the plant Kadsura interior.
Uniqueness: Kadsurin A analogue-1 is unique due to its specific chemical structure and biological activities. While it shares similarities with other lignans, its distinct molecular configuration and bioactive properties set it apart from other compounds in this class .
Eigenschaften
Molekularformel |
C20H20O5 |
|---|---|
Molekulargewicht |
340.4 g/mol |
IUPAC-Name |
(2R,3R,5S)-2-(1,3-benzodioxol-5-yl)-5-methoxy-3-methyl-5-prop-2-enyl-2,3-dihydro-1-benzofuran-6-one |
InChI |
InChI=1S/C20H20O5/c1-4-7-20(22-3)10-14-12(2)19(25-16(14)9-18(20)21)13-5-6-15-17(8-13)24-11-23-15/h4-6,8-10,12,19H,1,7,11H2,2-3H3/t12-,19-,20+/m1/s1 |
InChI-Schlüssel |
HCKMSYACKQLOPY-BYYRLHKVSA-N |
Isomerische SMILES |
C[C@H]1[C@@H](OC2=CC(=O)[C@@](C=C12)(CC=C)OC)C3=CC4=C(C=C3)OCO4 |
Kanonische SMILES |
CC1C(OC2=CC(=O)C(C=C12)(CC=C)OC)C3=CC4=C(C=C3)OCO4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-amino-N-[3-[(5S)-5-ethyl-5-hydroxy-6,10-dioxo-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaen-14-yl]propoxymethyl]acetamide;formic acid](/img/structure/B12383909.png)




![(3S)-5-N-[(1R,5S)-3-hydroxy-6-bicyclo[3.1.0]hexanyl]-7-N,3-dimethyl-3-phenyl-2H-1-benzofuran-5,7-dicarboxamide](/img/structure/B12383926.png)
![Sodium;4-ethyl-2-(3-fluorophenyl)-5-[6-methyl-6-(1,2,4-triaza-3-azanidacyclopenta-1,4-dien-5-yl)heptoxy]phenol](/img/structure/B12383934.png)






